![molecular formula C23H24N4O3 B6583975 ethyl 4-{[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate CAS No. 1251672-31-7](/img/structure/B6583975.png)
ethyl 4-{[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate
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Overview
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of human diseases . The compound also contains a naphthyridine group, which is a nitrogen-containing heterocycle, and an amino benzoate group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine, naphthyridine, and benzoate groups. The pyrrolidine ring contributes to the three-dimensional shape of the molecule due to its non-planarity .Scientific Research Applications
Anticancer Activity
Ethyl 4-{[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate has shown promise as an anticancer agent. Researchers have explored its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and inhibits tumor growth. Further investigations are ongoing to optimize its efficacy and minimize side effects .
Antiviral Properties
In recent studies, this compound demonstrated antiviral activity against certain viruses. Its unique chemical structure may interfere with viral replication or entry mechanisms. Researchers have evaluated its potential against herpes simplex virus (HSV-1) and other viral strains. Further optimization and in vivo studies are needed to validate its clinical utility .
Carbonic Anhydrase Inhibition
Pyrrolidine-2,5-dione, a substructure within this compound, has been explored as a scaffold for carbonic anhydrase inhibitors. These enzymes play crucial roles in physiological processes and are implicated in diseases such as glaucoma and epilepsy. Ethyl 4-{[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate derivatives have been synthesized and evaluated for their inhibitory activity against carbonic anhydrase isoenzymes. Such inhibitors may find applications in drug development .
Diabetes Treatment
The synthesis of 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one, a building block related to this compound, has been achieved. This intermediate is crucial in the synthesis of the antidiabetic drug glimepiride. Researchers have explored modifications around the pyrrolidine ring to enhance its glucose-lowering effects. Understanding the SAR (structure-activity relationship) of pyrrolidine derivatives aids in designing more effective antidiabetic agents .
Enantioselective Drug Design
The stereogenicity of the pyrrolidine ring significantly influences the biological profile of drug candidates. Different stereoisomers and spatial orientations of substituents can lead to varying binding modes with enantioselective proteins. Medicinal chemists can exploit this feature to design novel pyrrolidine-based compounds with specific biological activities .
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which are part of the compound’s structure, have shown nanomolar activity against ck1γ and ck1ε . These are types of protein kinases, enzymes that modify other proteins by chemically adding phosphate groups to them.
Mode of Action
For instance, the pyrrolidine ring could contribute to the stereochemistry of the molecule, allowing it to bind to its targets in a specific orientation .
Biochemical Pathways
Compounds with a pyrrolidine ring have been found to inhibit certain enzymes, such as carbonic anhydrase . This enzyme plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide out of tissues.
Pharmacokinetics
The presence of the ester group in the compound suggests that it may undergo hydrolysis in the body, a common metabolic pathway for esters .
Result of Action
Given the known activities of similar compounds, it is possible that this compound could have a range of effects, such as inhibiting certain enzymes or interacting with protein kinases .
Future Directions
properties
IUPAC Name |
ethyl 4-[[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-3-30-23(29)16-7-9-17(10-8-16)26-20-18-11-6-15(2)25-21(18)24-14-19(20)22(28)27-12-4-5-13-27/h6-11,14H,3-5,12-13H2,1-2H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGNQGHBOJWRSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-{[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate |
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